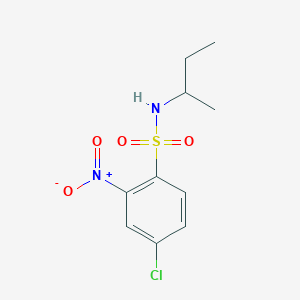
3,3,4,5,5-Pentamethylmorpholine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,5,5-Pentamethylmorpholine-2,6-dione is a heterocyclic organic compound with a unique structure characterized by a morpholine ring substituted with five methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5,5-Pentamethylmorpholine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,5,5-Pentamethylmorpholine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the morpholine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring.
Aplicaciones Científicas De Investigación
3,3,4,5,5-Pentamethylmorpholine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,4,5,5-Pentamethylmorpholine-2,6-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the methyl substitutions.
Tetramethylmorpholine: A related compound with fewer methyl groups.
Hexamethylmorpholine: A compound with more extensive methylation.
Uniqueness: 3,3,4,5,5-Pentamethylmorpholine-2,6-dione stands out due to its specific pattern of methyl substitution, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3,3,4,5,5-pentamethylmorpholine-2,6-dione |
InChI |
InChI=1S/C9H15NO3/c1-8(2)6(11)13-7(12)9(3,4)10(8)5/h1-5H3 |
Clave InChI |
DEOSHWYUGSZGHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=O)C(N1C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)

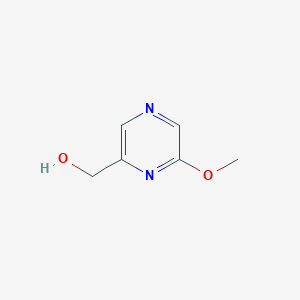
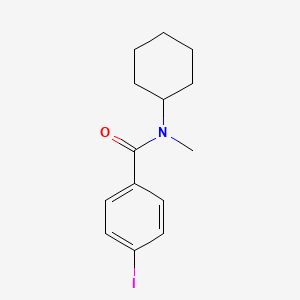
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)

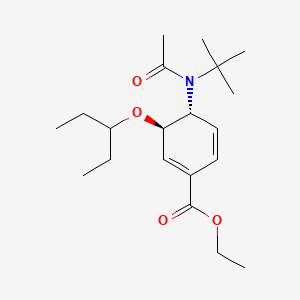
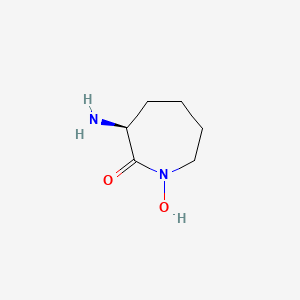
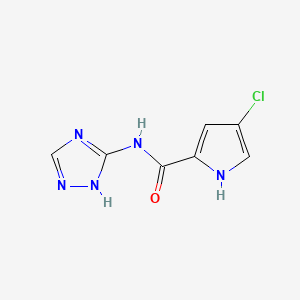
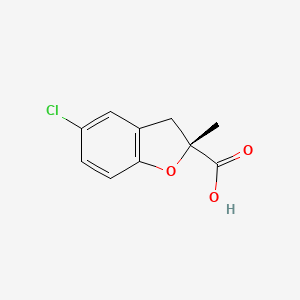
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)
